molecular formula C7H12F2O2 B2782320 3,3-Difluoro-2,2-dimethylpentanoic acid CAS No. 2090954-33-7

3,3-Difluoro-2,2-dimethylpentanoic acid

Cat. No. B2782320
CAS RN: 2090954-33-7
M. Wt: 166.168
InChI Key: CCFJMGVBSZFNHW-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,2-dimethylpentanoic acid is a chemical compound with the formula C7H12F2O2 . It has a molecular weight of 166.17 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12F2O2/c1-4-7(8,9)6(2,3)5(10)11/h4H2,1-3H3,(H,10,11) . This indicates the presence of seven carbon atoms, twelve hydrogen atoms, two fluorine atoms, and two oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The boiling point and other physical properties are not specified .

Scientific Research Applications

Environmental Impact and Degradation

Research has extensively explored the environmental impact and microbial degradation pathways of polyfluoroalkyl chemicals, including their transformation into perfluoroalkyl carboxylic acids and sulfonic acids through environmental processes. These studies shed light on the environmental fate, biodegradability, and potential for defluorination of such compounds, which is crucial for assessing their long-term environmental presence and developing strategies for mitigation and remediation (Liu & Avendaño, 2013).

Analytical and Monitoring Techniques

Advancements in analytical methods have enabled the detection and quantification of PFAS, including novel fluoroalkylether substances, in environmental and biomonitoring samples. This research is fundamental for understanding the distribution, fate, and potential health effects of these compounds, informing regulatory policies and environmental monitoring programs (Munoz et al., 2019).

Toxicity and Environmental Safety

The search for alternatives to harmful PFAS compounds has led to investigations into the sources, distribution, and toxicological profiles of novel fluorinated alternatives. Understanding the toxicity and environmental safety of these alternatives is critical for evaluating their suitability as replacements for more harmful PFAS compounds, ensuring that new materials do not pose similar or greater risks (Wang et al., 2019).

Chemical Synthesis and Organic Chemistry Applications

The unique properties of fluorinated compounds have also found applications in organic synthesis, where their reactivity and stability are harnessed in various reactions, including electrophilic aromatic substitution and the formation of carbon-carbon and carbon-heteroatom bonds. These applications are pivotal in the development of new organic compounds, pharmaceuticals, and materials (Kazakova & Vasilyev, 2017).

Biological Monitoring and Health Risks

The persistent nature of PFAS compounds necessitates ongoing biological monitoring to assess exposure and potential health risks in both humans and wildlife. Understanding the bioaccumulation, biomagnification, and toxicological effects of PFAS is essential for evaluating their impact on health and informing regulatory actions (Houde et al., 2006).

Safety and Hazards

The safety information for 3,3-Difluoro-2,2-dimethylpentanoic acid includes several hazard statements: H315, H318, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3,3-difluoro-2,2-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O2/c1-4-7(8,9)6(2,3)5(10)11/h4H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFJMGVBSZFNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2090954-33-7
Record name 3,3-difluoro-2,2-dimethylpentanoic acid
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